Boc-D-Asp-OMe
Overview
Description
Boc-D-Asp-OMe is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Caspase-Independent Cell Death in T Lymphocytes
Boc-D-Asp-OMe, as part of BOC-Asp(OMe)-fluoromethyl ketone (BOC-D.fmk), has been studied for its effects on apoptosis in activated human peripheral T lymphocytes. It was found to inhibit biochemical and ultrastructural changes of apoptosis in anti-Fas-treated cells. However, it did not inhibit CD2- or staurosporine-mediated cell death pathways in these cells, suggesting a caspase-independent cell death pathway (Déas et al., 1998).
2. Enzymatic Synthesis of Aspartic Acid Derivatives
The enzyme subtilisin DY has been utilized for the synthesis of N and C-terminal protected derivatives of DL-aspartic acid, including Boc-D,L-Asp-(OMe)2. This enzymatic reaction demonstrated high yields and short reaction times, indicating the enzyme's high affinity for substrates like Boc-D,L-Asp-(OMe)2 (Milev, Vezenkov, & Yotova, 1994).
3. Role in Apoptosis Research
Boc-Aspartyl(OMe)-fluoromethylketone (BAF), including this compound, is highlighted as an important tool in apoptosis research. It represents a novel class of chemicals potentially useful in treating human diseases by inhibiting cysteine protease (Wolozin, 1997).
4. Study of Peptide Structure and Interactions
Studies on terminally protected tetrapeptides, including this compound, have provided insights into the formation and stabilization of the β-turn structure in peptides. These studies have implications for understanding peptide folding and function (Ishii, Fukunishi, Inoue, & Chǔjǒ, 1985).
5. Neuroprotection in Brain Tissue Grafts
The combination of caspase inhibitor Bocaspartyl (OMe)-fluoromethylketone (BOC-ASP-CH2F), which includes this compound, with glial cell line-derived neurotrophic factor (GDNF) has been used to enhance the survival of grafted dopamine neurons. This approach demonstrates a strategy for protecting developing neurons (Helt et al., 2001).
6. Study in Peptide Hydrolysis
The hydrolysis of peptides containing Asn/Gln and their conversion to Asp/Glu-containing peptides, including the use of Boc-Asp(OMe), has been researched to understand the saponification and transformation processes in peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).
7. Bioimaging Applications
This compound, as part of SCP-Boc, has been used in the synthesis of dual-emissive photoconvertible fluorophores, which are crucial in bioimaging for tracking labeled cells. This highlights its application in developing advanced imaging tools (Saladin et al., 2023).
8. Neuroprotection in Hypoxic-Ischemic Brain Injury
In a study on neonatal hypoxic-ischemic brain injury, Boc-aspartyl(OMe)-fluoromethylketone, which includes this compound, demonstrated neuroprotective effects. This suggests its potential in therapies for brain injuries in developing brains (Cheng et al., 1998).
Mechanism of Action
Target of Action
Boc-D-Asp-OMe, also known as N-Boc-D-aspartic acid 1-methyl ester, is an aspartic acid derivative . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Amino acids and their derivatives, including Boc-D-Asp-OMe, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an aspartic acid derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137130-65-5 | |
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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